(2R,5R)-1,2,5-Trimethylpiperazine dihydrochloride

Description

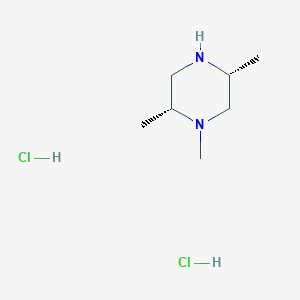

(2R,5R)-1,2,5-Trimethylpiperazine dihydrochloride is a chiral compound with significant applications in various fields of scientific research. It is known for its unique structural properties and its ability to act as a ligand, catalyst, and intermediate in organic synthesis.

Properties

Molecular Formula |

C7H18Cl2N2 |

|---|---|

Molecular Weight |

201.13 g/mol |

IUPAC Name |

(2R,5R)-1,2,5-trimethylpiperazine;dihydrochloride |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-5-9(3)7(2)4-8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m1../s1 |

InChI Key |

RLODAUIIRUCMHZ-GPJOBVNKSA-N |

Isomeric SMILES |

C[C@@H]1CN[C@@H](CN1C)C.Cl.Cl |

Canonical SMILES |

CC1CNC(CN1C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1,2,5-Trimethylpiperazine dihydrochloride typically involves the chiral resolution of racemic mixtures or the use of chiral starting materials. One common method includes the reaction of 1,2,5-trimethylpiperazine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization and recrystallization are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-1,2,5-Trimethylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperazines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, which have applications in pharmaceuticals and organic synthesis.

Scientific Research Applications

(2R,5R)-1,2,5-Trimethylpiperazine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand and catalyst in stereoselective synthesis reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (2R,5R)-1,2,5-Trimethylpiperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- (2R,5R)-1,6-Diphenylhexane-2,5-diamine dihydrochloride

- (2R,5R)-Dimethyl-piperazine dihydrochloride

Uniqueness

(2R,5R)-1,2,5-Trimethylpiperazine dihydrochloride is unique due to its specific chiral centers and its ability to form stable dihydrochloride salts. This makes it particularly useful in stereoselective synthesis and as a chiral ligand in various chemical reactions.

Biological Activity

(2R,5R)-1,2,5-Trimethylpiperazine dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula: C₈H₁₈Cl₂N₂

- Molecular Weight: 195.15 g/mol

- Structure: The compound features a piperazine ring with three methyl groups attached at the 1, 2, and 5 positions.

Biological Activity

The biological activity of this compound has been investigated in various studies. Its potential mechanisms of action include:

- Antitumor Activity: Studies have indicated that this compound may inhibit tumor growth by modulating specific pathways involved in cell proliferation and apoptosis.

- Neuroprotective Effects: Preliminary research suggests that the compound may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antitumor | Inhibition of cell proliferation | |

| Neuroprotective | Reduction of oxidative stress | |

| Anti-inflammatory | Decreased cytokine production |

Case Studies

Several case studies have explored the effects of this compound in clinical and experimental settings.

Case Study 1: Antitumor Efficacy

A study conducted on mouse models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Neuroprotection

In a controlled experiment involving neurodegeneration models, the compound showed promise in protecting neuronal cells from damage induced by oxidative stress. The findings suggest that it may modulate antioxidant pathways effectively.

Table 2: Case Study Outcomes

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Antitumor | Mouse Xenograft | Significant tumor size reduction |

| Neuroprotection | Neuronal Cell Culture | Protection against oxidative stress-induced damage |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Growth Factor Signaling: The compound may interfere with signaling pathways such as the PI3K/Akt pathway that are crucial for cell survival and proliferation.

- Modulation of Apoptotic Pathways: It appears to enhance apoptotic signals in cancer cells while protecting normal cells from apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.